Phoslactomycin A

Protein Phosphatase 2A PP1 Selectivity

Phoslactomycin A is the definitive tool for experiments requiring clean PP2A inhibition without PP1 cross-reactivity. Its covalent binding to Cys-269 enables unique cellular phenotypes—selective NK cell augmentation for metastasis suppression—unattainable with dual inhibitors like calyculin A or okadaic acid. For reproducible antifungal profiling or chemical biology probe development, insist on authenticated PLM-A; structural variants alter potency and biosynthetic yield. Secure this research-grade natural product to ensure target specificity and experimental validity.

Molecular Formula C29H46NO10P
Molecular Weight 599.6 g/mol
CAS No. 122856-25-1
Cat. No. B048804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin A
CAS122856-25-1
Synonymsphoslactomycin A
Molecular FormulaC29H46NO10P
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)C)O)OP(=O)(O)O)O
InChIInChI=1S/C29H46NO10P/c1-4-22-12-13-27(32)39-25(22)14-15-29(34,16-17-30)26(40-41(35,36)37)19-23(31)10-6-5-8-21-9-7-11-24(18-21)38-28(33)20(2)3/h5-6,8,10,12-15,20-26,31,34H,4,7,9,11,16-19,30H2,1-3H3,(H2,35,36,37)/b8-5+,10-6+,15-14+
InChIKeyLOAKADZNOAGFPM-XNHNZVDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phoslactomycin A (CAS 122856-25-1): Potent and Selective Inhibitor of Protein Phosphatase 2A for Signal Transduction and Oncology Research


Phoslactomycin A (PLM-A) is a polyketide natural product of the phoslactomycin class, first isolated from Streptomyces nigrescens SC-273 [1]. It functions as a potent and selective covalent inhibitor of the serine/threonine protein phosphatase 2A (PP2A) catalytic subunit [2], a mechanism underpinning its applications in antifungal research [3] and cancer biology studies, particularly in the context of tumor metastasis and immune modulation [4].

Phoslactomycin A: Why Broad-Spectrum Phosphatase Inhibitors and Class Analogs Cannot Substitute for Its Defined Mechanism


Phoslactomycin A is not interchangeable with broad-spectrum phosphatase inhibitors like calyculin A or with other PP2A-targeting agents due to its unique covalent binding site and resultant functional specificity. While alternative PP2A inhibitors such as fostriecin, cantharidin, or okadaic acid exist, they differ in their binding modes, selectivity profiles (e.g., inhibition of PP1), and resultant biological outcomes [1]. Phoslactomycin A's covalent engagement of the unique Cys-269 residue on the PP2A catalytic subunit [2] translates to a distinct cellular phenotype—most notably, the selective augmentation of natural killer (NK) cell activity for metastasis inhibition, an effect not replicated by dual PP1/PP2A inhibitors [3]. Substitution with other PLM-family analogs (e.g., PLM-B through PLM-F) is also complicated by differences in the C-18 acyl substituent, which alter physicochemical properties and biosynthetic titers [4], making procurement based on exact structure essential for reproducible results.

Phoslactomycin A: A Quantitative Evidence Guide for Scientific Procurement Decisions


Phoslactomycin A vs. Calyculin A: Differential Selectivity for PP2A Over PP1

Phoslactomycin A (PLM-A) inhibits PP2A with an IC50 of 4.7 μM, demonstrating a clear selectivity over protein phosphatase 1 (PP1) which is inhibited only at higher concentrations [1]. In contrast, calyculin A functions as a dual inhibitor of both PP1 and PP2A [2]. This functional selectivity is critical for dissecting PP2A-specific roles in cellular signaling without confounding off-target effects on PP1.

Protein Phosphatase 2A PP1 Selectivity Enzyme Inhibition

Phoslactomycin A vs. Cytostatin: Functional Outcome in Natural Killer Cell-Mediated Metastasis Inhibition

In an in vivo B16 melanoma lung metastasis model, both Phoslactomycin A and the specific PP2A inhibitor cytostatin (CTS) augmented natural killer (NK) cell activity and inhibited lung metastasis [1]. Crucially, a cytostatin analogue lacking PP2A inhibitory activity failed to produce this effect, establishing a direct link between PP2A inhibition and the observed functional outcome [1]. While the absolute in vivo potency was not directly compared, this study validates that PLM-A replicates the functionally selective, PP2A-dependent anti-metastatic phenotype of CTS [1].

Tumor Metastasis Natural Killer Cells Immuno-oncology PP2A Inhibition

Phoslactomycin A vs. Other PLM-Family Analogs: Yield and Stability Advantages in Biosynthetic Production

Within the phoslactomycin (PLM) family, individual analogs differ in their acyl substituents at the C-18 hydroxyl position [1]. Genetic engineering of the PLM biosynthetic cluster in Streptomyces sp. strain HK803 enabled the creation of a strain producing exclusively PLM B at titers ninefold higher than the wild-type strain [1]. This study also highlighted the unexpected stability of PLM B in solution, with a pH optimum of 6 [1]. While PLM A was not the direct subject of this engineering, the work underscores that small structural differences among PLM analogs result in significant, quantifiable differences in producibility and chemical stability, directly impacting procurement feasibility and cost.

Biosynthesis Polyketide Streptomyces Fermentation

Phoslactomycin A: Key Application Scenarios in Signal Transduction and Oncology Research


PP2A-Selective Pathway Dissection in Cancer Cell Signaling

Phoslactomycin A is the optimal choice when the research objective requires selective inhibition of PP2A without concurrent inhibition of PP1. As demonstrated in direct comparisons, its IC50 of 4.7 μM against PP2A and markedly reduced activity against PP1 [1] make it a superior tool compared to dual inhibitors like calyculin A for experiments aimed at isolating PP2A-specific functions in processes such as cell cycle regulation, apoptosis, and cytoskeletal dynamics.

Immuno-Oncology Studies Investigating Natural Killer (NK) Cell-Mediated Metastasis Control

For in vivo models of tumor metastasis, Phoslactomycin A provides a chemically validated approach to augmenting NK cell activity and suppressing metastatic spread. Evidence from a B16 melanoma lung metastasis model confirms that PLM-A, like the specific PP2A inhibitor cytostatin, can effectively inhibit metastasis through a PP2A-dependent mechanism, while a structurally related but PP2A-inactive analog fails to do so [2]. This makes PLM-A a valuable positive control for studying PP2A's role in innate immune surveillance against cancer.

Antifungal Drug Discovery Against Phytopathogenic Fungi

Phoslactomycin A and its class analogs exhibit potent activity against key phytopathogenic fungi, including Botrytis cinerea and Alternaria kikuchiana [3]. Researchers in agricultural biotechnology and crop protection can utilize PLM-A as a reference compound for developing novel antifungal agents, benchmarking new leads against a structurally complex natural product with a defined, potent mechanism of action.

Chemical Biology Research Leveraging Covalent PP2A Targeting

The unique covalent binding of Phoslactomycin A to the Cys-269 residue on the PP2A catalytic subunit [4] provides a defined molecular handle for chemical biology applications. This property enables the use of biotinylated PLM-A probes for target identification and validation studies [4], and offers a distinct advantage over non-covalent PP2A inhibitors when investigating the functional consequences of irreversible target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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